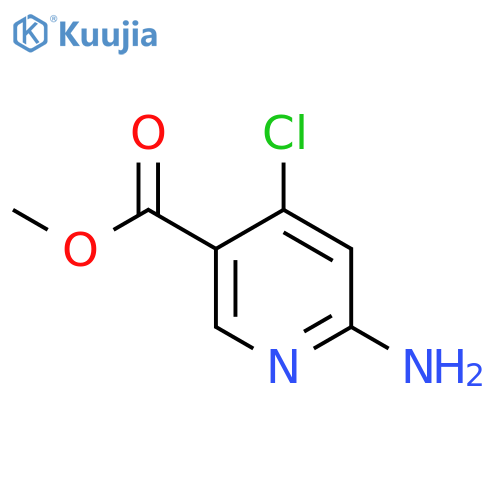

Cas no 1260666-60-1 (Methyl 6-amino-4-chloronicotinate)

1260666-60-1 structure

商品名:Methyl 6-amino-4-chloronicotinate

Methyl 6-amino-4-chloronicotinate 化学的及び物理的性質

名前と識別子

-

- Methyl 6-amino-4-chloronicotinate

- methyl 6-amino-4-chloropyridine-3-carboxylate

- 1260666-60-1

- SY355749

- AB73574

- AS-70533

- MFCD18250743

- AKOS027461086

- SCHEMBL25149468

- CS-0160845

- C72055

- DB-143465

- 3-Pyridinecarboxylic acid, 6-amino-4-chloro-, methyl ester

- DTXSID90733799

- Methyl6-amino-4-chloronicotinate

-

- インチ: InChI=1S/C7H7ClN2O2/c1-12-7(11)4-3-10-6(9)2-5(4)8/h2-3H,1H3,(H2,9,10)

- InChIKey: RSKUVDYTGIDYLE-UHFFFAOYSA-N

- ほほえんだ: COC(=O)C1=CN=C(C=C1Cl)N

計算された属性

- せいみつぶんしりょう: 186.0196052g/mol

- どういたいしつりょう: 186.0196052g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 177

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 65.2Ų

Methyl 6-amino-4-chloronicotinate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM248560-1g |

Methyl 6-amino-4-chloronicotinate |

1260666-60-1 | 95%+ | 1g |

$752 | 2022-06-13 | |

| Chemenu | CM248560-1g |

Methyl 6-amino-4-chloronicotinate |

1260666-60-1 | 95% | 1g |

$597 | 2021-08-04 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M76420-100mg |

Methyl 6-amino-4-chloronicotinate |

1260666-60-1 | 100mg |

¥1206.0 | 2021-09-04 | ||

| eNovation Chemicals LLC | Y1251713-250mg |

3-Pyridinecarboxylic acid, 6-amino-4-chloro-, methyl ester |

1260666-60-1 | 96% | 250mg |

$155 | 2024-06-08 | |

| Alichem | A029206724-1g |

Methyl 6-amino-4-chloronicotinate |

1260666-60-1 | 95% | 1g |

$644.38 | 2023-09-03 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GH171-1g |

Methyl 6-amino-4-chloronicotinate |

1260666-60-1 | 96% | 1g |

4536.0CNY | 2021-07-12 | |

| eNovation Chemicals LLC | Y1251713-5g |

3-Pyridinecarboxylic acid, 6-amino-4-chloro-, methyl ester |

1260666-60-1 | 96% | 5g |

$1480 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1251713-250mg |

3-Pyridinecarboxylic acid, 6-amino-4-chloro-, methyl ester |

1260666-60-1 | 96% | 250mg |

$145 | 2025-02-22 | |

| eNovation Chemicals LLC | Y1251713-50mg |

3-Pyridinecarboxylic acid, 6-amino-4-chloro-, methyl ester |

1260666-60-1 | 96% | 50mg |

$70 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1251713-250mg |

3-Pyridinecarboxylic acid, 6-amino-4-chloro-, methyl ester |

1260666-60-1 | 96% | 250mg |

$145 | 2025-02-19 |

Methyl 6-amino-4-chloronicotinate 関連文献

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

1260666-60-1 (Methyl 6-amino-4-chloronicotinate) 関連製品

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量